molecular formula C16H25ClN4O2 B3227597 3-[(2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261231-35-9

3-[(2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3227597
CAS RN: 1261231-35-9
M. Wt: 340.8 g/mol
InChI Key: GPWQPSSCKYJQLP-UHFFFAOYSA-N
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Description

The compound “3-[(2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The pyrimidine ring is substituted with a chlorine atom and a methyl group, and the piperidine ring is substituted with a carboxylic acid tert-butyl ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the chlorine and methyl substituents, and the formation of the piperidine ring . The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperidine rings would give the molecule a certain degree of rigidity. The chlorine atom, being highly electronegative, would likely influence the electronic distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the carboxylic acid tert-butyl ester group might undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid tert-butyl ester group might enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with other molecules .

properties

IUPAC Name

tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-13(19-14(17)18-11)20(5)12-7-6-8-21(10-12)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWQPSSCKYJQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N(C)C2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111784
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloro-6-methyl-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

1261231-35-9
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloro-6-methyl-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloro-6-methyl-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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